molecular formula C9H10BrN2Na4O15P3 B1143161 5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM CAS No. 161848-60-8

5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM

Cat. No.: B1143161
CAS No.: 161848-60-8
M. Wt: 650.964463
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Description

5-Bromouridine 5’-triphosphate sodium: is a brominated form of uridine triphosphate (UTP). It is commonly used in molecular biology and biochemistry for labeling RNA during transcription. This compound is particularly useful in studying RNA synthesis and transcriptional activity through various imaging and molecular methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromouridine 5’-triphosphate sodium typically involves the bromination of uridine triphosphate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 5-position of the uridine moiety .

Industrial Production Methods: Industrial production of 5-Bromouridine 5’-triphosphate sodium involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromouridine 5’-triphosphate sodium undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols under mild conditions.

    Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Molecular Biology Applications

RNA Labeling and Detection
5-Bromouridine 5'-triphosphate sodium is primarily employed for labeling RNA during transcription. Its incorporation into RNA allows researchers to track RNA synthesis effectively. The bromine atom at the 5-position of the uridine moiety facilitates specific labeling, which can be detected using immunological methods with antibodies. This application is critical for studying gene expression and transcriptional dynamics in various cellular contexts .

Case Study: Localization of RNA Transcription Sites
A notable study by Bogolyubov demonstrated the use of 5-BrUTP for localizing RNA transcription sites in insect oocytes through microinjections. The results highlighted the compound's efficacy in visualizing transcriptional activity, providing insights into RNA synthesis processes within live cells .

Biochemical Research

Mechanistic Studies of RNA Viruses
In biochemical research, 5-BrUTP is utilized to investigate the mechanisms of RNA viruses. By incorporating this compound into viral RNA, researchers can study viral replication and transcription processes, aiding in the development of antiviral strategies. This application is particularly relevant for understanding the life cycles of RNA viruses and designing targeted therapies .

Table: Overview of Research Applications

Application AreaDescriptionKey Findings/References
RNA LabelingTracks RNA synthesis during transcriptionBogolyubov D., Localization of RNA transcription sites
Virus MechanismsInvestigates RNA virus replication and transcriptionJaved A., In situ immunofluorescence analysis
Transcription DynamicsStudies dynamics of transcriptional activity in various cell typesVarious studies utilizing immunological detection methods

Industrial Applications

Production of Labeled RNA
In industrial settings, 5-Bromouridine 5'-triphosphate sodium is used for producing labeled RNA for diagnostics and therapeutic research. The compound's ability to incorporate into RNA makes it valuable for developing molecular biology tools and techniques that require precise labeling .

Table: Industrial Applications

ApplicationDescriptionExample Use Cases
DiagnosticsProducing labeled RNA for diagnostic assaysDetection of specific RNA biomarkers
Therapeutic ResearchDeveloping new molecular biology toolsCreation of targeted therapies against diseases

Chemical Research

Substitution Reactions
In chemical research, 5-BrUTP serves as a model compound to study the properties and behavior of brominated nucleotides. It undergoes various reactions, including substitution reactions where the bromine atom can be replaced by other nucleophiles. This characteristic allows researchers to explore the effects of bromination on nucleotide function and stability .

Table: Chemical Reactions Involving 5-BrUTP

Reaction TypeDescriptionCommon Reagents
SubstitutionBromine atom can be substituted with other nucleophilesAmines, thiols under mild conditions
Oxidation/ReductionParticipates in redox reactionsSpecific oxidizing or reducing agents

Mechanism of Action

The primary mechanism of action of 5-Bromouridine 5’-triphosphate sodium involves its incorporation into RNA during transcription. The bromine atom at the 5-position of the uridine moiety allows for specific labeling of the RNA, which can then be detected using immunological methods. This labeling helps researchers study RNA synthesis, transcriptional activity, and the dynamics of RNA molecules within cells .

Comparison with Similar Compounds

    Uridine 5’-triphosphate: The non-brominated form of 5-Bromouridine 5’-triphosphate.

    Cytidine 5’-triphosphate: Another nucleotide triphosphate used in RNA synthesis.

    5-Bromo-2’-deoxyuridine: A brominated nucleotide used in DNA labeling.

Uniqueness: 5-Bromouridine 5’-triphosphate sodium is unique due to its specific bromination at the 5-position, which allows for selective labeling of RNA. This property makes it particularly useful in studying RNA synthesis and transcriptional activity, providing insights that other similar compounds may not offer .

Biological Activity

5-Bromouridine 5'-triphosphate sodium (BrUTP) is a brominated nucleotide analog that has garnered significant interest in the fields of molecular biology and virology due to its unique properties and biological activities. This article provides an overview of the biological activities associated with BrUTP, focusing on its applications in RNA synthesis, antiviral properties, and its role as a molecular tool in various biochemical assays.

Overview of 5-Bromouridine 5'-Triphosphate Sodium

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₁BrN₂Na₃O₁₅P₃
  • Molecular Weight: 628.98 g/mol
  • Appearance: Colorless to slightly yellow solution
  • Concentration: Typically supplied as a 10 mM solution in TE buffer

BrUTP is structurally similar to uridine triphosphate (UTP), with the key difference being the presence of a bromine atom at the 5-position of the uracil ring. This modification allows BrUTP to be incorporated into RNA during transcription processes, enabling its use as a labeling agent in various experimental setups.

RNA Synthesis and Labeling

BrUTP is widely used in molecular biology for RNA synthesis due to its ability to be enzymatically incorporated into RNA strands. This incorporation can be detected using anti-BrdU antibodies, making it a valuable tool for visualizing sites of active transcription in cells.

Applications:

  • In Situ Hybridization: BrUTP can be used to label RNA transcripts in fixed tissues, allowing researchers to study gene expression patterns.
  • Transcription Studies: It serves as a substrate for RNA polymerases, facilitating the study of transcription mechanisms and dynamics.

Antiviral Activity

Recent studies have explored the potential of BrUTP as an antiviral agent, particularly against RNA viruses. Its incorporation into viral RNA can disrupt normal viral replication processes.

Case Study:

  • A study aimed at developing new analogues of uridine derivatives highlighted BrUTP's effectiveness as an inhibitor of coronavirus RNA-dependent RNA polymerase. The research demonstrated that BrUTP could significantly reduce viral replication in cell cultures infected with coronaviruses, suggesting its potential as a therapeutic agent against viral infections .

Interaction with P2Y Receptors

BrUTP has been shown to act as an agonist for various P2Y receptors (e.g., P2Y₂, P2Y₄, and P2Y₆), which are G protein-coupled receptors involved in numerous physiological processes such as cell proliferation and signaling pathways.

Research Findings:

  • In vitro studies have demonstrated that BrUTP can evoke calcium signals and anion secretion in cultured epithelial cells expressing P2Y receptors, indicating its role in modulating cellular responses .

Comparative Table of Biological Activities

ActivityDescriptionReferences
RNA Synthesis Incorporated into RNA; detectable via anti-BrdU antibodies
Antiviral Properties Inhibits viral replication; effective against coronaviruses
P2Y Receptor Agonism Activates P2Y receptors; involved in calcium signaling

Properties

CAS No.

161848-60-8

Molecular Formula

C9H10BrN2Na4O15P3

Molecular Weight

650.964463

Origin of Product

United States

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